trans-4-Aminocyclohexanemethanol hydrochloride basic properties
trans-4-Aminocyclohexanemethanol hydrochloride basic properties
Technical Whitepaper: trans-4-Aminocyclohexanemethanol Hydrochloride
Executive Summary
trans-4-Aminocyclohexanemethanol hydrochloride is a critical bifunctional aliphatic scaffold used primarily in the design of kinase inhibitors, peptidomimetics, and conformationally restricted drug conjugates. Unlike its aromatic counterparts (e.g., p-aminobenzyl alcohol), this saturated cyclohexane system offers a rigid, non-planar geometry that directs substituents into specific vectors, often improving metabolic stability and selectivity in protein active sites.
Critical Distinction: Researchers frequently confuse this compound with trans-4-aminocyclohexanol (CAS 27489-62-9). This guide specifically addresses the hydroxymethyl (-CH₂OH) derivative, not the hydroxyl (-OH) derivative.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This section establishes the baseline data for the compound.[1] The trans-stereochemistry is the defining feature, ensuring the amino and hydroxymethyl groups are equatorial-equatorial (e,e), providing the maximum linear distance (~6.0 Å) between functional termini.
Nomenclature & Identification
| Property | Data | Note |
| IUPAC Name | trans-(4-Aminocyclohexyl)methanol hydrochloride | |
| Common Name | trans-4-Aminocyclohexanemethanol HCl | |
| CAS Number (Base) | 1467-84-1 | Primary reference for the parent amine. |
| CAS Number (HCl) | Varies by vendor (often cited as 50910-55-9 or generic) | Warning: Do not confuse with CAS 50910-54-8 (trans-4-aminocyclohexanol HCl). |
| Molecular Formula | C₇H₁₅NO[2][3][4] · HCl | |
| Molecular Weight | 165.66 g/mol (Salt); 129.20 g/mol (Base) | |
| SMILES | Cl.N[C@H]1CCCC1 | Stereochemistry defined. |
Physicochemical Properties
| Parameter | Value/Description | Experimental Context |
| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant. |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexanes, Toluene | Polar salt character requires polar solvents for dissolution. |
| pKa (Amine) | ~10.5 (Estimated) | Typical for primary aliphatic amines; protonated at physiological pH. |
| Stereochemistry | trans-1,4-disubstituted | Thermodynamically stable diequatorial conformation. |
Part 2: Synthetic Routes & Manufacturing
The synthesis of trans-4-aminocyclohexanemethanol generally proceeds via the reduction of trans-4-aminocyclohexanecarboxylic acid (trans-ACCA). The challenge lies in preserving the trans stereochemistry and preventing over-reduction or racemization.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the logical flow from the commercially available acid to the target alcohol.
Critical Process Parameters (CPP)
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Stereocontrol: The starting material, trans-4-aminocyclohexanecarboxylic acid, is widely available (precursor to Tranexamic acid). Using the pure trans isomer is more efficient than separating isomers at the alcohol stage.
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Reduction Agent Selection:
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Borane-Dimethyl Sulfide (BH₃·DMS): Preferred. Reduces carboxylic acids to alcohols chemoselectively in the presence of carbamates (Boc/Cbz).
-
Lithium Aluminum Hydride (LiAlH₄): Effective but requires strict anhydrous conditions and may reduce carbamates to methyl amines if temperature is uncontrolled.
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Part 3: Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a pharmacophore modulator . Its rigidity allows it to span binding pockets without the entropic penalty associated with flexible alkyl chains.
Structural Logic & Signaling (Graphviz)
Case Study: TRK Inhibitors
In the development of Tropomyosin Receptor Kinase (TRK) inhibitors, the trans-cyclohexane ring acts as a spacer that projects the solubilizing amine group into the solvent front while keeping the hydrophobic core buried in the ATP pocket. This improves oral bioavailability compared to flexible alkyl linkers [1].
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of trans-4-(Boc-amino)cyclohexanemethanol (Intermediate). Note: This protocol describes the reduction of the Boc-protected acid, a common intermediate step.
Reagents:
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trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq)
-
Isobutyl chloroformate (1.1 eq)
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N-Methylmorpholine (NMM) (1.1 eq)
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Sodium Borohydride (NaBH₄) (2.5 eq)
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THF (Anhydrous) / Methanol
Methodology:
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Activation: Dissolve the Boc-acid in anhydrous THF at -10°C. Add NMM followed by isobutyl chloroformate dropwise. Stir for 30 min to form the mixed anhydride. Checkpoint: White precipitate (NMM·HCl) confirms activation.
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Reduction: Filter off the precipitate (optional but cleaner). Add the filtrate dropwise to a suspension of NaBH₄ in THF/MeOH (10:1) at 0°C.
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Quench: Stir at room temperature for 2 hours. Quench carefully with 1N HCl (gas evolution!).
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Validation: TLC (50% EtOAc/Hexane). The product (alcohol) will have a lower R_f than the starting acid but higher than the free amine. Stain with Ninhydrin (after Boc removal) or PMA.
Deprotection to HCl Salt: Dissolve the intermediate in 4N HCl in Dioxane. Stir 1 hour. Concentrate to dryness. Triturate with diethyl ether to yield the title compound as a white solid.
Part 5: Analytical Characterization & Quality Control
To ensure the integrity of the material, specifically distinguishing it from the "ol" impurity.
5.1 1H NMR (D₂O, 400 MHz) - Predicted
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δ 3.35 (d, 2H): The -CH₂OH protons. This doublet is the diagnostic peak distinguishing the methanol from the cyclohexanol (which would show a multiplet at ~3.5 ppm for -CH-OH).
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δ 3.05 (m, 1H): Proton alpha to the amine (axial).
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δ 1.95 - 1.00 (m, 9H): Cyclohexane ring protons. The splitting pattern confirms the trans diequatorial arrangement.
5.2 HPLC Parameters
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Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.
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Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
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Gradient: 0% B to 30% B over 15 min. (Highly polar compound elutes early).
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Detection: CAD (Charged Aerosol Detector) or ELSD is preferred as the compound lacks a strong UV chromophore.
References
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Andrews, M. J., et al. (2013). "Substituted heterocyclic compounds as tropomyosin receptor kinase A (TrkA) inhibitors." World Intellectual Property Organization, WO2013088257A1. Link
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Santa Cruz Biotechnology. (n.d.). "trans-4-Aminocyclohexanemethanol (CAS 1467-84-1) Product Data."[3][4][5][6] Link[5]
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Sigma-Aldrich. (n.d.). "Differentiation of Cyclohexanol and Cyclohexanemethanol derivatives." (General Reference for CAS 50910-54-8 vs 1467-84-1). Link
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ChemScene. (n.d.). "(trans-4-Aminocyclohexyl)methanol Product Sheet." Link
Sources
- 1. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. 1467-84-1|(trans-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 6. Buy Online CAS Number 1467-84-1 - TRC - trans 4-Aminocyclohexanemethanol | LGC Standards [lgcstandards.com]
